molecular formula C15H30O B8791448 Propoxycyclododecane CAS No. 67845-47-0

Propoxycyclododecane

Cat. No.: B8791448
CAS No.: 67845-47-0
M. Wt: 226.40 g/mol
InChI Key: DZWPQZGRFUZEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxycyclododecane is an organic compound characterized by a twelve-membered carbon ring with a propoxy group attached. This compound is a derivative of cyclododecane, which is known for its waxy solid state at room temperature and its solubility in nonpolar organic solvents . This compound is utilized in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propoxycyclododecane can be synthesized through the reaction of cyclododecane with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of a hydrogen atom on the cyclododecane ring with a propoxy group.

Industrial Production Methods: Industrial production of cyclododecane, propoxy- often involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The final step involves the reaction of cyclododecane with propyl alcohol under controlled conditions to yield cyclododecane, propoxy- .

Chemical Reactions Analysis

Types of Reactions: Propoxycyclododecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclododecanone derivatives.

    Reduction: Reduction reactions can convert cyclododecane, propoxy- to its corresponding alcohols.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Cyclododecanone derivatives.

    Reduction: Cyclododecanol derivatives.

    Substitution: Various substituted cyclododecane derivatives depending on the substituent introduced.

Scientific Research Applications

Propoxycyclododecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclododecane, propoxy- involves its ability to form stable complexes with other molecules through van der Waals interactions and hydrogen bonding. These interactions allow the compound to stabilize fragile structures and protect sensitive materials during various processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being stabilized or protected.

Comparison with Similar Compounds

Uniqueness: Propoxycyclododecane is unique due to its enhanced solubility in nonpolar solvents and its ability to form more stable complexes compared to its parent compound, cyclododecane. This makes it particularly useful in applications requiring long-lasting stabilization and protection of sensitive materials.

Properties

CAS No.

67845-47-0

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

propoxycyclododecane

InChI

InChI=1S/C15H30O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3

InChI Key

DZWPQZGRFUZEDL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCCCCCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclododecanol (2.6 g, 14.11 mmol), 1-iodopropane (1.74 g, 102.54 mmol), and 60% sodium hydride in mineral oil (750.0 mg, 18.75 mmol) prepared as in Example 1 were strongly refluxed for 3 hours. A 3.0 g sample (94.0%) was isolated as in Example 1. GC showed 99% one component; bp 69°-71° C. at 0.09 mm. IR (neat, cm-1) 2955, 2882, 1485, 1460, 1350, 1105 (C-O-C); 13C NMR (ppm, CDC13) 77.02 (α-ring carbon), 70.32 (α-chain carbon), 29.18, 24.94, 24.49, 23.39, 20.98, 10.82. Anal calcd for C15H30O:C,79.58, H,13.36. Found: C,79.55; H,13.42.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.